molecular formula C17H15Cl2N5O2S B2632379 N-(2,4-dichlorophenyl)-2-{[1-(2-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide CAS No. 924824-60-2

N-(2,4-dichlorophenyl)-2-{[1-(2-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide

Cat. No.: B2632379
CAS No.: 924824-60-2
M. Wt: 424.3
InChI Key: XZNNITAHRMQMNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dichlorophenyl)-2-{[1-(2-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C17H15Cl2N5O2S and its molecular weight is 424.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N5O2S/c1-2-26-15-6-4-3-5-14(15)24-17(21-22-23-24)27-10-16(25)20-13-8-7-11(18)9-12(13)19/h3-9H,2,10H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNNITAHRMQMNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound features a dichlorophenyl group and a tetrazole moiety, which are known for their roles in enhancing biological activity. The presence of sulfur in the structure may also contribute to its pharmacological properties.

Structural Formula

\text{N 2 4 dichlorophenyl 2 1 2 ethoxyphenyl 1H 1 2 3 4 tetrazol 5 yl sulfanyl}acetamide}

Anticancer Activity

Recent studies have indicated that compounds similar to N-(2,4-dichlorophenyl)-2-{[1-(2-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : In vitro assays have shown that related compounds can induce apoptosis in cancer cell lines such as MCF-7 and HT-29. The pIC50 values for these compounds ranged from 4.87 to 5.22, indicating potent cytotoxic effects against these cell lines .
CompoundCell LinepIC50 Value
Compound AMCF-75.22
Compound BHT-295.09

The proposed mechanism of action for this compound involves:

  • Inhibition of Key Kinases : Similar compounds have been shown to bind effectively to kinase proteins involved in cancer progression.
  • Induction of Apoptosis : The structural components facilitate interactions that lead to programmed cell death in malignant cells.

Antimicrobial Activity

Additionally, some derivatives of this compound have shown antimicrobial properties against various bacterial strains. For example:

  • Inhibition Studies : Compounds were tested against Staphylococcus aureus and Escherichia coli with promising results indicating a potential for development as antibacterial agents.

Study 1: Anticancer Efficacy

A study published in Molecules evaluated the anticancer efficacy of structurally related compounds. The findings indicated that the introduction of specific substituents significantly enhanced cytotoxicity against cancer cell lines .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of similar compounds demonstrated effective inhibition against Gram-positive bacteria. This study suggests that the sulfur-containing moiety plays a crucial role in enhancing antimicrobial activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.